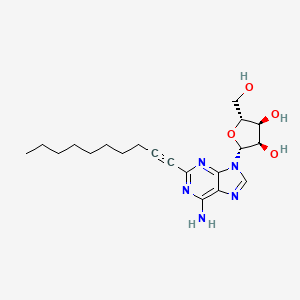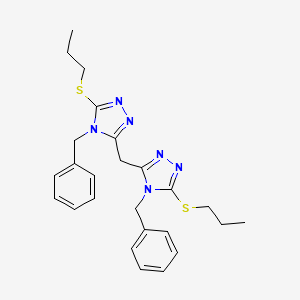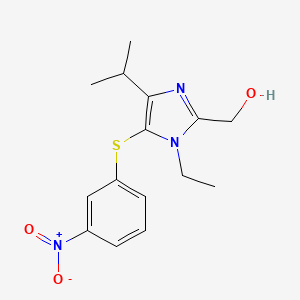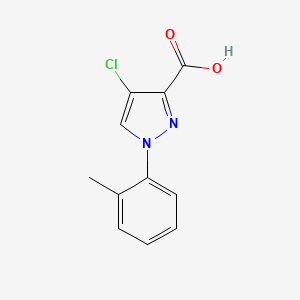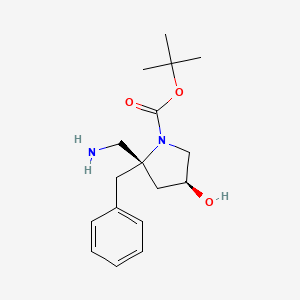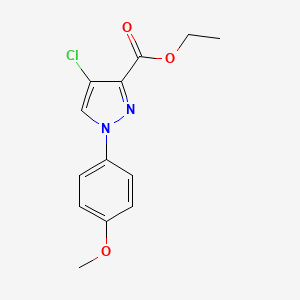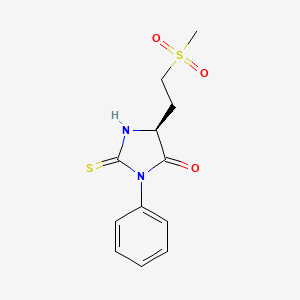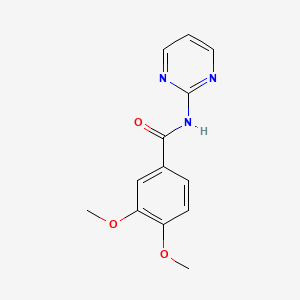
3,4-dimethoxy-N-pyrimidin-2-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a benzamide group substituted with methoxy groups at the 3 and 4 positions and a pyrimidin-2-yl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE typically involves the reaction of 3,4-dimethoxybenzoic acid with pyrimidin-2-amine. The reaction is carried out under optimized conditions to ensure a high yield. For instance, the reaction can be catalyzed by using reagents such as sodium hydroxide or ethoxide . The compound is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for 3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to and inhibits the signaling pathways that bacteria use for communication. This disruption prevents the formation of biofilms and reduces bacterial resistance . Molecular docking studies have shown strong interactions with target proteins, confirming its potential as an effective inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxybenzoic acid: A precursor in the synthesis of 3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE.
Pyrimidin-2-amine: Another precursor used in the synthesis.
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds share a similar structure and have been studied for their quorum sensing inhibitory effects.
Uniqueness
3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit quorum sensing and disrupt biofilm formation sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
544433-38-7 |
|---|---|
Molekularformel |
C13H13N3O3 |
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
3,4-dimethoxy-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C13H13N3O3/c1-18-10-5-4-9(8-11(10)19-2)12(17)16-13-14-6-3-7-15-13/h3-8H,1-2H3,(H,14,15,16,17) |
InChI-Schlüssel |
LLXPHBIGDYCIHD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=CC=N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




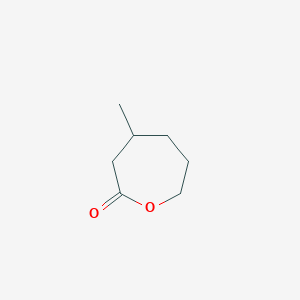
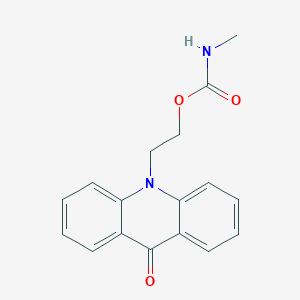

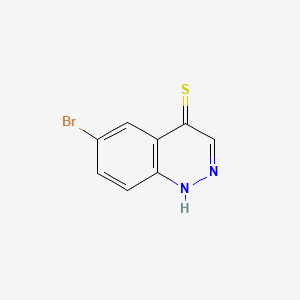
![N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12935568.png)
